Pds-mmae

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

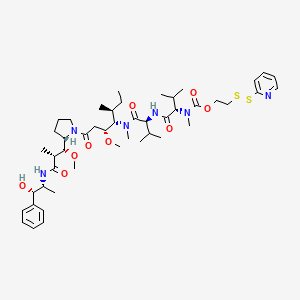

C47H74N6O9S2 |

|---|---|

Molecular Weight |

931.3 g/mol |

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C47H74N6O9S2/c1-13-31(6)41(36(60-11)28-38(54)53-25-19-22-35(53)43(61-12)32(7)44(56)49-33(8)42(55)34-20-15-14-16-21-34)51(9)46(58)39(29(2)3)50-45(57)40(30(4)5)52(10)47(59)62-26-27-63-64-37-23-17-18-24-48-37/h14-18,20-21,23-24,29-33,35-36,39-43,55H,13,19,22,25-28H2,1-12H3,(H,49,56)(H,50,57)/t31-,32+,33+,35-,36+,39-,40-,41-,42+,43+/m0/s1 |

InChI Key |

OIAAMCWDLWIBBL-RKLRMWCISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCCSSC3=CC=CC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Pds-MMAE: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure of Pds-MMAE, a conjugate of the potent antimitotic agent Monomethyl Auristatin E (MMAE) and a pyridyl disulfide (Pds)-containing linker. This document details the constituent components, their linkage, and relevant physicochemical and biological data to support research and development in the field of targeted therapeutics, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).

Introduction to this compound

This compound is a derivative of MMAE designed for targeted drug delivery. MMAE, a synthetic analogue of the natural product dolastatin 10, is an exceptionally potent tubulin inhibitor that cannot be used as a standalone chemotherapeutic agent due to its high systemic toxicity.[1][2] By attaching a linker, such as the Pds linker, to MMAE, the cytotoxic payload can be selectively delivered to target cells, most commonly through conjugation to a monoclonal antibody or a targeting peptide. The Pds linker provides a reactive handle for conjugation to thiol groups on the targeting moiety and incorporates a disulfide bond, which can be cleaved in the reducing environment of the cell to release the active MMAE payload.

Chemical Structure of this compound

The chemical entity this compound is a conjugate formed between the Pds linker and the MMAE payload.

Monomethyl Auristatin E (MMAE)

MMAE is a pentapeptide-like molecule with a complex structure containing several chiral centers.[3] It is a highly potent antimitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]

The Pds Linker

The "Pds" in this compound refers to a linker containing a pyridyl disulfide group. Specifically, it is derived from 3-(pyridin-2-yldisulfanyl)propanoic acid. This type of linker is designed to be stable in the bloodstream but is susceptible to cleavage by reducing agents such as glutathione, which is present in higher concentrations inside cells compared to the extracellular environment. This differential stability allows for the targeted release of the cytotoxic payload within the target cell.

Conjugation of Pds Linker to MMAE

The Pds linker is attached to the MMAE molecule via a stable amide bond. This bond is formed between the carboxylic acid group of the 3-(pyridin-2-yldisulfanyl)propanoic acid linker and the secondary amine of the N-terminal N-methyl-L-valine residue of MMAE. The resulting conjugate, this compound, has a pyridyl disulfide group available for reaction with a free thiol on a targeting molecule, such as a cysteine residue on an antibody or peptide.

Below is a DOT script representation of the chemical structure of this compound.

Caption: A simplified representation of the this compound structure, highlighting the MMAE payload, the Pds linker, and their amide bond linkage.

Physicochemical and Biological Properties

The conjugation of the Pds linker to MMAE modifies its physicochemical properties. Quantitative data for this compound is not extensively available in the public domain; however, the properties of its core components are well-characterized.

| Property | MMAE | This compound (Predicted/Reported) | Reference(s) |

| Molecular Formula | C39H67N5O7 | C47H74N6O8S2 | |

| Molecular Weight | 717.98 g/mol | 931.26 g/mol | |

| Mechanism of Action | Tubulin Polymerization Inhibitor | Tubulin Polymerization Inhibitor (upon release of MMAE) | |

| IC50 (in vitro) | Sub-nanomolar to low nanomolar range (cell line dependent) | Expected to be less potent than free MMAE until linker cleavage. Specific data not widely available. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturers. However, a general methodology based on standard bioconjugation chemistry can be outlined.

General Synthesis of this compound

The synthesis of this compound typically involves the activation of the carboxylic acid of 3-(pyridin-2-yldisulfanyl)propanoic acid, followed by its reaction with the N-terminal secondary amine of MMAE.

Materials:

-

Monomethyl Auristatin E (MMAE)

-

3-(pyridin-2-yldisulfanyl)propanoic acid

-

A peptide coupling agent (e.g., HATU, HBTU)

-

An organic base (e.g., DIPEA, TEA)

-

Anhydrous organic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve 3-(pyridin-2-yldisulfanyl)propanoic acid in the anhydrous organic solvent.

-

Add the peptide coupling agent and the organic base to the solution to activate the carboxylic acid.

-

In a separate vessel, dissolve MMAE in the anhydrous organic solvent.

-

Slowly add the activated linker solution to the MMAE solution.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

-

Upon completion, the product can be purified using preparative HPLC.

-

The purified this compound is then lyophilized to obtain a solid product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and assess its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the formation of the amide bond between the linker and MMAE.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

The following diagram illustrates a typical experimental workflow for the synthesis and conjugation of this compound to a targeting protein.

Caption: A generalized workflow illustrating the synthesis of this compound and its subsequent conjugation to a targeting protein to form an ADC or PDC.

Conclusion

This compound is a key building block in the development of targeted cancer therapies. Its design leverages the high potency of MMAE with a linker system that allows for controlled conjugation and intracellular release. A thorough understanding of its chemical structure and properties is essential for the rational design and optimization of next-generation ADCs and PDCs. Further research is warranted to fully characterize the biological activity and pharmacokinetic profile of this compound and its conjugates.

References

Synthesis and Purification of Pds-MMAE Drug-Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the Pds-MMAE (pyridyl disulfide-monomethyl auristatin E) drug-linker, a critical component in the development of antibody-drug conjugates (ADCs). This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the synthesis and purification workflows.

Introduction

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization, making it a highly effective cytotoxic payload for ADCs.[1][2][3][4] The linker connecting the antibody to the cytotoxic payload is a crucial element, influencing the stability, efficacy, and safety of the ADC.[1] Pyridyl disulfide (Pds) linkers are designed to react with free thiol groups, such as those on cysteine residues of an antibody, forming a stable disulfide bond. This bond is relatively stable in the bloodstream but can be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload.

This guide details a representative synthetic route for a this compound drug-linker and subsequent purification strategies to ensure high purity and homogeneity, which are critical for therapeutic applications.

Synthesis of this compound Drug-Linker

The synthesis of a this compound drug-linker typically involves the coupling of a pyridyl disulfide-containing linker to the N-terminus of MMAE. This process often utilizes a self-immolative spacer, such as p-aminobenzylcarbamate (PABC), to ensure the efficient release of the unmodified drug upon cleavage.

Synthetic Scheme

The overall synthetic scheme involves the activation of a Pds-containing linker and its subsequent reaction with the free amine of MMAE. A representative synthesis is depicted below.

Caption: General synthesis scheme for this compound drug-linker.

Experimental Protocol: Synthesis of a Representative Pds-vc-PABC-MMAE

This protocol describes the synthesis of a this compound construct incorporating a valine-citrulline (vc) cleavable dipeptide and a PABC self-immolative spacer.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Pyridyl disulfide-containing activating reagent (e.g., N-succinimidyl 3-(2-pyridyldithio)propionate - SPDP)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

Procedure:

-

Coupling of Fmoc-Val-Cit-PAB to MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

-

Add HOBt (1.0 eq.) and DIPEA to the solution.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add piperidine (20 eq.) and stir at room temperature for 20-30 minutes to remove the Fmoc protecting group.

-

Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.

-

-

Conjugation with Pyridyl Disulfide Linker:

-

Dissolve the NH₂-Val-Cit-PAB-MMAE in anhydrous DMF.

-

Add the pyridyl disulfide-containing activating reagent (e.g., SPDP) (1.2 eq.) and DIPEA.

-

Stir the reaction at room temperature until completion, as monitored by HPLC.

-

The crude Pds-vc-PABC-MMAE is then subjected to purification.

-

Purification of this compound Drug-Linker

The purification of the this compound drug-linker is a critical step to remove unreacted starting materials, reagents, and side products. A multi-step purification process is often employed to achieve the high purity required for ADC manufacturing.

Purification Workflow

A typical purification workflow involves one or more chromatographic techniques.

Caption: A typical purification workflow for this compound drug-linker.

Experimental Protocol: Purification

Primary Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying the hydrophobic this compound drug-linker from more polar impurities.

-

Column: A C18 stationary phase column is commonly used.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the product. The specific gradient will need to be optimized.

-

Detection: UV detection at 254 nm and 280 nm is typically employed.

-

Fraction Collection: Fractions containing the pure product are collected based on the chromatogram.

-

Analysis: The collected fractions are analyzed for purity using analytical HPLC.

Final Step: Lyophilization

The purified fractions from RP-HPLC are pooled and lyophilized to remove the solvents and obtain the this compound drug-linker as a solid powder.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and purification of MMAE-containing drug-linkers. Note that these values can vary depending on the specific linker and reaction conditions.

Table 1: Representative Yields for MMAE Drug-Linker Synthesis

| Step | Product | Typical Yield (%) | Reference |

| Coupling of Linker to MMAE | Linker-MMAE | 50-78% | |

| Non-chromatographic Isolation | vc-MMAE | 65% |

Table 2: Purity and Characterization of MMAE-Conjugates

| Product | Purity | Analytical Method | Reference |

| NH2-PDC-1 (MMAE-peptide conjugate) | >99% | HPLC | |

| SMADC001 (MMAE-ADC) | 98.3% | SEC |

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound drug-linker.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity and quantify the amount of the drug-linker.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the drug-linker.

Conclusion

The synthesis and purification of the this compound drug-linker are critical processes in the manufacturing of antibody-drug conjugates. The protocols and data presented in this guide provide a framework for the successful production of high-purity this compound. Careful optimization of reaction conditions and purification methods is essential to ensure the quality and consistency of the final product, which directly impacts the safety and efficacy of the resulting ADC.

References

Pds-MMAE: A Technical Guide to Its Physicochemical Properties and Core Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pds-MMAE is a synthetically modified derivative of Monomethyl Auristatin E (MMAE), a potent antimitotic agent. The modification involves the covalent attachment of a 2-(Pyridin-2-yldisulfanyl)ethyl (Pds) linker to the MMAE payload. This modification is primarily designed for the preparation of targeted drug conjugates, particularly those aimed at neurotensin receptors. The Pds linker provides a reactive disulfide bond that can be cleaved under specific physiological conditions, enabling the targeted release of the cytotoxic MMAE payload. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in drug delivery systems. A summary of its key properties is presented below.

| Property | Value | Reference |

| Chemical Name | 2-(Pyridin-2-yldisulfaneyl)ethyl ((S)-1-(((S)-1-(((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate) | N/A |

| CAS Number | 1613113-44-2 | N/A |

| Molecular Formula | C47H74N6O9S2 | N/A |

| Molecular Weight | 931.26 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% | N/A |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), and in combinations of DMSO with PEG300, Tween-80, and saline. | [1] |

| Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light. | [1] |

Mechanism of Action

The biological activity of this compound is predicated on the potent cytotoxic effects of its MMAE payload. MMAE is a synthetic analog of dolastatin 10, a natural antineoplastic agent.

1. Targeting and Internalization: this compound is designed to be conjugated to a targeting moiety, such as a peptide or antibody, that specifically binds to a receptor on the surface of cancer cells, for instance, the neurotensin receptor. Upon binding, the entire conjugate is internalized by the cell, typically through receptor-mediated endocytosis.

2. Payload Release: Once inside the cell, the disulfide bond in the Pds linker is susceptible to cleavage by intracellular reducing agents like glutathione, which is present in higher concentrations within the cell than in the bloodstream. This cleavage releases the MMAE payload.

3. Tubulin Inhibition: The released MMAE then exerts its cytotoxic effect by inhibiting tubulin polymerization. Tubulin is a crucial protein for the formation of microtubules, which are essential components of the mitotic spindle required for cell division. By disrupting microtubule dynamics, MMAE causes cell cycle arrest at the G2/M phase, ultimately leading to apoptosis (programmed cell death).

Caption: Mechanism of action of a this compound conjugate.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and evaluation of this compound. Below are representative methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound involves the conjugation of the 2-(pyridin-2-yldisulfanyl)ethyl linker to the MMAE molecule. While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach can be inferred from the synthesis of similar pyridyldithio-containing conjugates. This typically involves the reaction of an activated MMAE derivative with a pyridyldithio-containing reagent.

A plausible synthetic route would involve:

-

Activation of the desired conjugation site on MMAE, often the N-terminus, for example, by creating an N-hydroxysuccinimide (NHS) ester.

-

Reaction of the activated MMAE with a thiol-containing precursor of the Pds linker, followed by reaction with 2,2'-dipyridyl disulfide, or directly with a pyridyldithio-containing amine.

-

Purification of the final this compound conjugate using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity and stability of this compound.

-

Method: Reversed-phase HPLC is a common method.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time.

-

Detection: UV detection at a wavelength relevant for both the MMAE and pyridyldithio moieties (e.g., 254 nm and 280 nm).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 1 mg/mL.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and structural integrity of this compound.

-

Method: Electrospray ionization mass spectrometry (ESI-MS) is typically used.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: The sample is typically introduced via infusion or coupled with an LC system (LC-MS). The sample is diluted in a suitable solvent for ESI, such as acetonitrile/water with a small amount of formic acid.

-

Analysis: The mass spectrum will show the protonated molecular ion [M+H]+, which should correspond to the calculated molecular weight of this compound (931.26 g/mol ). Fragmentation analysis (MS/MS) can be used to further confirm the structure by identifying characteristic fragments of the MMAE core and the Pds linker.

-

Caption: General workflow for the analytical characterization of this compound.

In Vitro Cytotoxicity Assay

-

Purpose: To determine the cytotoxic potency of this compound or its conjugates on cancer cell lines.

-

Method: A cell viability assay, such as the MTT or CellTiter-Glo assay.

-

Cell Lines: Choose cell lines relevant to the intended target (e.g., neurotensin receptor-expressing cells).

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound or the this compound conjugate for a specified period (e.g., 72 hours). Include a vehicle control.

-

Assay: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the control. Plot the cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

-

Conclusion

This compound represents a valuable tool in the development of targeted cancer therapies. Its well-defined chemical structure, coupled with the potent and clinically validated cytotoxicity of MMAE, makes it a compelling payload for antibody-drug conjugates and other targeted delivery systems. The pyridyldithio linker provides a mechanism for intracellular release, enhancing the specificity of the cytotoxic effect. A thorough understanding of its physicochemical properties and the application of robust analytical and biological assays are critical for the successful development of novel therapeutics based on this platform.

References

An In-depth Technical Guide to the In Vitro Cytotoxicity of Pds-MMAE on Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Pds-MMAE, an antibody-drug conjugate (ADC), against various tumor cell lines. It delves into the core mechanism of action of its potent payload, monomethyl auristatin E (MMAE), presents quantitative data on its cytotoxic efficacy, and outlines detailed experimental protocols for assessing its activity.

Introduction: The "Magic Bullet" Concept and the Role of this compound

Antibody-drug conjugates (ADCs) represent a targeted therapeutic approach in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. This is achieved by linking a monoclonal antibody, which targets a specific tumor-associated antigen, to a cytotoxic payload via a stable linker.

This compound is an ADC that utilizes monomethyl auristatin E (MMAE) as its cytotoxic payload. MMAE is a synthetic analog of dolastatin 10, a natural antimitotic agent.[1][2] Due to its high potency, often 100 to 1000 times greater than traditional chemotherapeutic agents like doxorubicin, MMAE is too toxic for systemic administration on its own.[2][] However, when conjugated to a targeting antibody, its powerful cell-killing capabilities can be precisely directed to tumor cells.

Mechanism of Action: From Antibody Binding to Apoptosis

The cytotoxic effect of this compound is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell and culminates in apoptotic cell death.

-

Binding and Internalization: The monoclonal antibody component of this compound binds to a specific antigen expressed on the surface of the tumor cell. This binding triggers receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome.[1]

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the linker (commonly a valine-citrulline linker) between the antibody and MMAE, releasing the active payload into the cytoplasm.

-

Microtubule Disruption and Cell Cycle Arrest: Once in the cytoplasm, free MMAE binds to tubulin, the fundamental protein component of microtubules. This binding inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: The prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of caspases, such as caspase-9, and the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).

-

Bystander Effect: MMAE is a membrane-permeable molecule. This property allows it to diffuse out of the targeted, antigen-positive cancer cell and kill neighboring, antigen-negative tumor cells. This "bystander effect" can enhance the overall anti-tumor efficacy of the ADC, particularly in heterogeneous tumors where not all cells express the target antigen.

Quantitative Assessment of In Vitro Cytotoxicity

The potency of this compound and free MMAE is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the tumor cells. The following tables summarize the IC50 values of MMAE and various MMAE-based ADCs across a range of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Free MMAE in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BxPC-3 | Pancreatic | 0.97 ± 0.10 | |

| PSN-1 | Pancreatic | 0.99 ± 0.09 | |

| Capan-1 | Pancreatic | 1.10 ± 0.44 | |

| Panc-1 | Pancreatic | 1.16 ± 0.49 | |

| HT-1080 | Fibrosarcoma (CD13+) | 0.09358 | |

| MCF-7 | Breast (CD13-) | 0.4250 | |

| HEK-293 | Kidney (Normal) | 0.8354 | |

| SKBR3 | Breast | 3.27 ± 0.42 | |

| HEK293 | Kidney | 4.24 ± 0.37 |

Table 2: In Vitro Cytotoxicity (IC50) of MMAE-Based Antibody-Drug Conjugates in Various Human Cancer Cell Lines

| ADC | Target Antigen | Cell Line | Cancer Type | IC50 (M) | Reference |

| mil40-15 | HER2 | BT-474 | Breast (HER2+) | 1.2 x 10⁻¹⁰ | |

| mil40-15 | HER2 | HCC1954 | Breast (HER2+) | 2.5 x 10⁻⁹ | |

| mil40-15 | HER2 | NCI-N87 | Gastric (HER2+) | 1.1 x 10⁻¹⁰ | |

| mil40-15 | HER2 | MCF-7 | Breast (HER2-) | 3.4 x 10⁻⁷ | |

| mil40-15 | HER2 | MDA-MB-468 | Breast (HER2-) | 1.4 x 10⁻⁷ | |

| 16A-MMAE | MUC1 | A549 | Lung | 1.0 x 10⁻⁹ | |

| 16A-MMAE | MUC1 | H460 | Lung | 1.0 x 10⁻⁹ | |

| 16A-MMAE | MUC1 | H358 | Lung | 1.0 x 10⁻⁹ | |

| 16A-MMAE | MUC1 | MCF-7 | Breast | 1.0 x 10⁻⁹ | |

| 16A-MMAE | MUC1 | T47D | Breast | 1.0 x 10⁻⁹ | |

| 16A-MMAE | MUC1 | BT549 | Breast | 1.0 x 10⁻⁹ | |

| 16A-MMAE | MUC1 | BxPC3 | Pancreatic | 1.0 x 10⁻⁹ | |

| 16A-MMAE | MUC1 | Capan2 | Pancreatic | 1.0 x 10⁻⁹ | |

| 16A-MMAE | MUC1 | NCI-N87 | Gastric | 1.0 x 10⁻⁹ | |

| 16A-MMAE | MUC1 | OVCAR3 | Ovarian | 1.0 x 10⁻⁹ |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Tumor cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound or free MMAE

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound or MMAE in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Tumor cell lines

-

This compound or free MMAE

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or MMAE for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both stains.

-

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Tumor cell lines

-

This compound or free MMAE

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or MMAE for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.

-

Visualizations: Pathways and Workflows

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Caption: Mechanism of action of this compound leading to tumor cell death.

Caption: Simplified signaling pathway of MMAE-induced apoptosis.

References

The Strategic Role of the Pyridyl Disulfide Linker in Pds-MMAE Antibody-Drug Conjugates: A Technical Guide

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety. This technical guide provides an in-depth examination of the pyridyl disulfide (Pds) linker, a chemically cleavable linker, and its role in the context of Pds-MMAE, an ADC drug-linker conjugate. We will explore the chemical properties and cleavage mechanism of the pyridyl disulfide linker, detail experimental protocols for its evaluation, and present quantitative data on its performance characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and bioconjugate chemistry.

Introduction to Antibody-Drug Conjugates and Linker Technology

Antibody-Drug Conjugates are complex therapeutic agents designed to deliver a cytotoxic payload specifically to cancer cells.[] This targeted delivery is achieved by conjugating a potent drug to a monoclonal antibody that recognizes a tumor-associated antigen. The linker is the chemical bridge between the antibody and the payload, and its characteristics are paramount to the success of the ADC.[]

Linkers can be broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release the drug upon lysosomal degradation of the antibody, whereas cleavable linkers are designed to be broken by specific triggers present in the tumor microenvironment or within the cancer cell.[2] Cleavable linkers, such as those containing disulfide bonds, offer the advantage of releasing the payload in its unmodified, most active form.[][2]

The pyridyl disulfide linker is a type of disulfide-based linker that has garnered significant interest due to its unique cleavage properties. It is designed to be stable in the systemic circulation and to undergo cleavage in the reducing intracellular environment of tumor cells, thereby releasing the cytotoxic agent at the site of action.

The Pyridyl Disulfide Linker: Chemistry and Mechanism of Cleavage

The pyridyl disulfide linker is characterized by a disulfide bond (S-S) that is susceptible to cleavage by reducing agents. This linker is employed in the synthesis of ADCs by reacting its pyridyldithiol group with a sulfhydryl group on the antibody.

The key to the functionality of the pyridyl disulfide linker lies in the differential redox potential between the extracellular environment and the intracellular milieu. The bloodstream is a relatively oxidizing environment, which keeps the disulfide bond intact and the ADC stable. In contrast, the cytoplasm of cells, particularly tumor cells, has a significantly higher concentration of reducing agents, most notably glutathione (GSH). This high intracellular GSH concentration drives the cleavage of the disulfide bond through a thiol-disulfide exchange reaction. Upon cleavage, the cytotoxic payload, such as MMAE, is released inside the target cell.

The stability of the disulfide bond can be modulated by introducing steric hindrance around it. For instance, the addition of methyl groups at the α-position to the sulfur atom can increase the in vivo stability of the ADC by minimizing undesired dissociation before it reaches the target cells.

References

The Potent Anti-Tumor Activity of Pds-MMAE: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity and potency of Pds-MMAE, a key component in the development of next-generation antibody-drug conjugates (ADCs). This compound, a modified form of the potent antimitotic agent Monomethyl auristatin E (MMAE), is engineered with a pyridyl disulfide (Pds) linker. This design facilitates site-specific conjugation to antibodies, primarily through engineered cysteine residues, leading to more homogeneous and stable ADCs. This document details the mechanism of action, quantitative potency, and the experimental protocols used to evaluate this compound-containing ADCs.

Mechanism of Action

This compound exerts its cytotoxic effects through the potent tubulin-inhibiting activity of its MMAE payload.[1] Once an ADC armed with this compound binds to its target antigen on a cancer cell and is internalized, the disulfide bond of the linker is cleaved in the reducing environment of the cell. This releases the MMAE, which then binds to tubulin, a critical protein for the formation of the mitotic spindle. By disrupting tubulin polymerization, MMAE effectively halts the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis, or programmed cell death.[2]

The site-specific conjugation enabled by the pyridyl disulfide linker offers significant advantages over traditional ADC production methods. By attaching the drug to engineered cysteine residues (such as in THIOMAB™ technology), manufacturers can produce ADCs with a uniform drug-to-antibody ratio (DAR), typically DAR=2 or DAR=4.[3][4] This homogeneity is crucial for consistent efficacy, predictable pharmacokinetics, and an improved safety profile.[3]

Biological Activity and Potency

The potency of this compound is realized when it is part of an ADC, where its activity is directed against antigen-expressing cancer cells. The in vitro cytotoxicity of these ADCs is typically measured by IC50 values, the concentration of the drug that inhibits 50% of cell growth.

In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of a site-specifically conjugated anti-HER2 ADC utilizing a Cys-linker-MMAE payload (mil40-15), demonstrating potent and selective activity against HER2-positive cancer cell lines. Free MMAE is highly potent but lacks specificity, exhibiting high toxicity against both antigen-positive and antigen-negative cell lines.

| Cell Line | Target Antigen | ADC (mil40-15) IC50 (M) | Free MMAE IC50 (M) |

| BT-474 | HER2+++ | 1.83 x 10-11 | 1.15 x 10-11 |

| HCC1954 | HER2+++ | 2.17 x 10-11 | 1.01 x 10-11 |

| NCI-N87 | HER2+++ | 2.50 x 10-11 | 1.06 x 10-11 |

| MCF-7 | HER2- | 1.12 x 10-9 | 1.28 x 10-11 |

| MDA-MB-468 | HER2- | 2.01 x 10-9 | 1.11 x 10-11 |

| Table 1: In Vitro Cytotoxicity of an anti-HER2 Cys-linker-MMAE ADC in Various Cancer Cell Lines. |

Additional studies have shown that site-specifically conjugated MMAE ADCs can achieve potent picomolar efficacy. For example, an anti-HER2 ADC demonstrated an EC50 of 174 pM against HER2-positive SK-BR-3 cells, while showing no activity against HER2-negative MDA-MB-231 cells.

In Vivo Efficacy

The anti-tumor activity of this compound ADCs has been validated in numerous preclinical xenograft models. The data consistently demonstrates dose-dependent tumor growth inhibition and, in many cases, complete tumor regression.

| ADC Target | Xenograft Model | Dosing Regimen | Outcome |

| HER2 | NCI-N87 Gastric Cancer | 5 mg/kg, IV (Days 0, 7, 14, 21) | 93% tumor growth inhibition. |

| PSMA | LS174T-PSMA | Single Dose | Prolonged median survival to 29 days (DAR4). |

| MUC16 | Ovarian Cancer | ≥ 3.2 mg/kg, IV Q3W | Demonstrated anti-tumor activity in patients. |

| HER2 | BT-474 Breast Cancer | Not specified | Site-specific ADC showed improved efficacy over random conjugate. |

| Table 2: Summary of In Vivo Efficacy of MMAE-based ADCs. |

These in vivo studies underscore the therapeutic potential of this compound ADCs, highlighting their ability to translate potent in vitro activity into significant anti-tumor responses in preclinical models.

Experimental Protocols

The evaluation of a this compound ADC involves a series of well-defined experimental procedures, from the initial conjugation to comprehensive in vitro and in vivo testing.

Site-Specific Antibody-Pds-MMAE Conjugation Protocol

This protocol outlines a general method for the site-specific conjugation of this compound to an antibody with engineered cysteine residues (e.g., a THIOMAB™).

-

Antibody Reduction:

-

Dilute the cysteine-engineered antibody to a concentration of 5-10 mg/mL in a buffered solution (e.g., PBS).

-

Add a 30-molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

-

Incubate the reaction mixture for 2 hours at 37°C to reduce the engineered cysteine residues.

-

-

Buffer Exchange:

-

Remove the excess TCEP by performing a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA) using a suitable method like dialysis or tangential flow filtration.

-

-

Conjugation Reaction:

-

Dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO).

-

Add the this compound solution to the reduced antibody solution at a molar excess (typically 5-10 fold over available thiol groups).

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the resulting ADC from unconjugated this compound and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) and percentage of aggregation using HIC and SEC, respectively.

-

Confirm the identity and purity of the ADC using LC-MS analysis.

-

In Vitro Cytotoxicity Assay

This protocol is for determining the IC50 value of a this compound ADC against adherent cancer cell lines.

-

Cell Seeding:

-

Harvest and count cells. Seed approximately 2,500–5,000 cells per well in 100 µL of growth media into a 96-well plate.

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC in growth media.

-

Remove the media from the wells and add 100 µL of the diluted ADC solutions to the respective wells in triplicate. Include wells with untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for 5-8 days at 37°C with 5% CO2.

-

-

Viability Assessment:

-

Add 20 µL of a cell viability reagent (e.g., WST-1 or MTS) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Whole Blood Stability Assay

This assay provides an improved in vitro method for predicting the in vivo stability of an ADC.

-

Sample Preparation:

-

Obtain fresh whole blood (e.g., mouse, rat, human) collected in lithium heparin-containing tubes.

-

Spike the this compound ADC into the whole blood to a final concentration of ~50-100 µg/mL. Prepare a t=0 sample by immediately quenching the reaction as described below.

-

-

Incubation:

-

Incubate the blood samples at 37°C for various time points (e.g., 6, 24, 48 hours).

-

-

Sample Quenching and Processing:

-

At each time point, take an aliquot of the blood and immediately add it to an excess of ice-cold buffer containing an anti-coagulant and protease inhibitors to stop any reactions.

-

Centrifuge the sample to pellet the blood cells.

-

-

Affinity Capture and Analysis:

-

Isolate the ADC from the plasma supernatant using an affinity capture method (e.g., beads coated with an anti-human IgG antibody).

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the ADC from the beads.

-

Analyze the eluted ADC by LC-MS to determine the average DAR and identify any drug deconjugation or modification products.

-

-

Data Analysis:

-

Calculate the percentage of drug loss at each time point relative to the t=0 sample.

-

Conclusion

This compound represents a significant advancement in the field of antibody-drug conjugates. Its design allows for the creation of homogeneous, site-specific ADCs with potent, targeted anti-tumor activity. The robust in vitro cytotoxicity against antigen-positive cancer cells and the compelling efficacy in preclinical in vivo models demonstrate the considerable potential of this technology. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of novel this compound ADCs, facilitating the development of the next generation of targeted cancer therapies.

References

The Rise of Auristatins: A Technical Guide to the Discovery and Development of a Potent Class of ADC Payloads

A deep dive into the journey of auristatin analogs, from their natural origins in the sea hare Dolabella auricularia to their pivotal role as highly potent payloads in modern antibody-drug conjugates (ADCs) for cancer therapy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and mechanism of action of key auristatin analogs, supported by quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows.

From Marine Origins to Synthetic Powerhouses: The History of Auristatins

The story of auristatins begins with the isolation of dolastatin 10 from the sea hare Dolabella auricularia in 1987.[1] This natural pentapeptide exhibited remarkable antineoplastic activity by inhibiting tubulin polymerization, a crucial process for cell division.[1][2] However, the limited natural supply of dolastatin 10 prompted extensive research into synthetic analogs, leading to the birth of the auristatin family.[1][3]

A significant breakthrough in this endeavor was the development of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These synthetic analogs retained the potent cytotoxicity of dolastatin 10 but were more amenable to large-scale synthesis and chemical modification. A key structural alteration was the modification of the N-terminus, which provided a site for linker attachment, paving the way for their use in ADCs. This innovation transformed auristatins from standalone cytotoxic agents with a narrow therapeutic window into highly targeted cancer therapies.

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatin analogs exert their cytotoxic effects by interfering with microtubule dynamics. Microtubules, composed of α- and β-tubulin subunits, are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Auristatins bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.

The targeted delivery of auristatins via ADCs ensures that this potent cytotoxic activity is concentrated at the tumor site, minimizing damage to healthy tissues. Upon binding to a specific antigen on the surface of a cancer cell, the ADC is internalized, and the auristatin payload is released into the cytoplasm, where it can then exert its anti-tubulin effect.

Key Auristatin Analogs: MMAE and MMAF

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two of the most extensively studied and clinically utilized auristatin analogs. While both are highly potent, they possess distinct physicochemical properties that influence their application in ADCs.

MMAE is a membrane-permeable auristatin analog. This property allows it to exert a "bystander effect," where the released payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.

MMAF , on the other hand, has a charged C-terminal phenylalanine residue, which renders it less membrane-permeable. This characteristic limits the bystander effect but can be advantageous in certain therapeutic contexts, potentially reducing off-target toxicity.

Quantitative Data: A Comparative Look at Cytotoxicity

The in vitro potency of auristatin analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for key auristatin analogs and representative ADCs across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Free Auristatin Analogs

| Analog | Cell Line | Cancer Type | IC50 (nM) |

| Dolastatin 10 | L1210 | Murine Leukemia | 0.5 |

| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 |

| MMAE | HEK293 | Kidney Cancer | 4.24 ± 0.37 |

| MMAE | MDA-MB-468 | Breast Cancer | ~1-10 (ng/mL) |

| MMAE | MDA-MB-453 | Breast Cancer | ~10-100 (ng/mL) |

| MMAU | SKOV-3 | Ovarian Cancer | >1000 |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method.

Table 2: In Vitro Cytotoxicity of Auristatin-Based ADCs

| ADC (Target) | Payload | Cell Line | Cancer Type | IC50 (ng/mL) |

| Brentuximab vedotin (CD30) | MMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | 1.8 ± 0.4 |

| Brentuximab vedotin (CD30) | MMAE | Raji-CD30+ | Burkitt's Lymphoma | 3.6 ± 0.6 |

| Trastuzumab-MC-Val-Cit-PABC-MMAE (HER2) | MMAE | SKOV-3 | Ovarian Cancer | 50-80 pM |

| Trastuzumab-MC-Val-Cit-PABC-MMAU (HER2) | MMAU | SKOV-3 | Ovarian Cancer | 50-80 pM |

| L49-vcMMAF (undisclosed) | MMAF | SK-MEL-5 | Melanoma | 0.7-7.1 |

| L49-vcMMAF (undisclosed) | MMAF | IGR37 | Melanoma | 1-26 |

Note: IC50 values for ADCs are often reported in ng/mL or pM and are dependent on the antigen expression levels of the target cells.

Experimental Protocols

Standardized protocols are crucial for the consistent evaluation and comparison of auristatin analogs and their corresponding ADCs. The following sections provide detailed methodologies for key experiments.

Protocol 1: Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a complex, multi-step process that is typically achieved through the coupling of key peptide fragments. The following is a generalized solution-phase synthesis approach.

Materials and Reagents:

-

Boc-protected amino acids (N-methyl-L-valine, L-valine, dolaisoleucine, dolaproine)

-

Norephedrine derivative

-

Peptide coupling reagents (e.g., HATU, HOBt, EDCI)

-

Deprotection reagents (e.g., TFA, HCl in dioxane)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification materials (e.g., silica gel, reverse-phase HPLC column)

Procedure:

-

Fragment Synthesis: Synthesize the dipeptide and tripeptide fragments of MMAE using standard peptide coupling techniques. For example, to synthesize a dipeptide, dissolve the N-terminally protected amino acid and the C-terminally protected amino acid in an appropriate solvent. Add the coupling reagents and a base (e.g., DIPEA) and stir the reaction until completion.

-

Fragment Coupling: Couple the synthesized fragments in a stepwise manner to assemble the full pentapeptide backbone of MMAE.

-

Deprotection: Remove the protecting groups from the N- and C-termini of the assembled peptide.

-

Purification: Purify the crude MMAE using column chromatography or preparative reverse-phase HPLC to obtain the final high-purity product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic agent.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Auristatin analog or ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the auristatin analog or ADC in complete cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: If using MTT, add a solubilization solution to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration using non-linear regression analysis.

Protocol 3: Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a common method for conjugating a maleimide-activated auristatin-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials and Reagents:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., TCEP)

-

Maleimide-activated auristatin-linker (e.g., MC-VC-PAB-MMAE)

-

Conjugation buffer (e.g., PBS with EDTA)

-

Purification column (e.g., desalting or HIC column)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP.

-

Drug-Linker Conjugation: Add the maleimide-activated auristatin-linker to the reduced antibody solution. The maleimide groups will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or hydrophobic interaction chromatography (HIC).

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Future Directions

The field of auristatin-based ADCs continues to evolve, with ongoing research focused on several key areas. These include the development of novel auristatin analogs with improved properties, such as enhanced hydrophilicity to allow for higher drug-to-antibody ratios without promoting aggregation. Additionally, the exploration of new linker technologies aims to further refine the targeted release of the auristatin payload, thereby improving the therapeutic index of next-generation ADCs. The remarkable journey of auristatins, from a natural product in a sea hare to a cornerstone of targeted cancer therapy, underscores the power of chemical innovation in addressing critical medical needs.

References

PDS-MMAE Target Binding and Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and experimental methodologies for studying the target binding and internalization of PDS-MMAE and other MMAE-based antibody-drug conjugates (ADCs). Monomethyl auristatin E (MMAE) is a potent antimitotic agent that, when conjugated to a monoclonal antibody (mAb), offers targeted delivery to cancer cells.[1][2] The efficacy of such ADCs is critically dependent on their ability to bind to the target antigen on the cell surface and subsequently internalize to release the cytotoxic payload.[3]

Mechanism of Action: From Binding to Cytotoxicity

The therapeutic action of an MMAE-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the mAb component of the ADC.[4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[4] Once inside the cell, the complex is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, proteases such as Cathepsin B cleave the linker (commonly a valine-citrulline or 'vc' linker), releasing the active MMAE payload into the cytoplasm. The liberated MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.

A specialized variant, this compound, is a modified form of MMAE utilized in the preparation of neurotensin receptor binding conjugates. While the specific targeting moiety differs, the fundamental principles of binding, internalization, and payload release remain analogous to other MMAE-based ADCs.

Below is a diagram illustrating the general signaling pathway of an MMAE-based ADC.

Caption: General Signaling Pathway of an MMAE-based ADC.

Quantitative Data on ADC Binding and Cytotoxicity

The following tables summarize quantitative data from various studies on MMAE-based ADCs. It is important to note that direct comparisons between studies should be made with caution due to variations in cell lines, experimental conditions, and specific ADC constructs.

Table 1: In Vitro Cytotoxicity of MMAE and MMAE-based Conjugates

| Cell Line | Conjugate | IC50 / EC50 (nM) | Reference |

| DX3puroβ6 | [natCu]PDC-1 | 0.058 ± 0.003 | |

| BxPC-3 | [natCu]PDC-1 | 65.1 ± 10.6 | |

| MIA PaCa-2 | [natCu]PDC-1 | > 250 | |

| Multiple Cell Lines | Free MMAE | 0.14 - 0.5 | |

| RAMOS | Free MMAE | 0.12 | |

| RAMOS | Free MMAE + ABC3315 | 95.96 | |

| SKBR3 | Free MMAE | 0.09 | |

| SKBR3 | Free MMAE + ABC3315 | 46.24 | |

| A431 | DD1-MMAE | 0.80 | |

| A431 | DFc-MMAE | 0.30 | |

| Multiple Cell Lines | Free MMAE | 1 - 2 | |

| BT-474 | mil40-15 (ADC) | ~0.01 | |

| BT-474 (Bystander) | mil40-15 (ADC) | ~1.0 |

Table 2: Receptor Expression and Internalization Rates

| Cell Line | Target Receptor | Receptor Count (per cell) | Internalization Half-life | Reference |

| SKBR-3 | HER2 | ~800,000 | Not Specified | |

| MDA-MB-453 | HER2 | ~250,000 | Not Specified | |

| MCF-7 | HER2 | ~50,000 | Not Specified | |

| MDA-MB-468 | HER2 | ~10,000 | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC binding and internalization. Below are synthesized protocols for key experiments based on published studies.

Target Binding Affinity Assessment (ELISA-based)

This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of an MMAE-conjugated ADC to its target antigen.

Caption: Workflow for ELISA-based Binding Affinity Assay.

Protocol:

-

Plate Coating: Coat a 96-well plate with 2 µg/mL of the target antigen or an anti-MMAE monoclonal antibody overnight at 4°C.

-

Washing: Wash the plate three times with PBST (PBS with 0.1% Tween-20).

-

Blocking: Block the wells with a suitable blocking buffer (e.g., 1% casein in PBS) for 1 hour at room temperature to prevent non-specific binding.

-

ADC Incubation: Add serial dilutions of the MMAE-conjugated ADC to the wells and incubate for 1 hour at room temperature. Include a negative control with an unconjugated antibody.

-

Washing: Repeat the washing step as in step 2.

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the ADC (e.g., goat anti-human IgG) at an appropriate dilution (e.g., 1:2000) and incubate for 1 hour.

-

Washing: Repeat the washing step as in step 2.

-

Detection: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a blue color develops.

-

Stop Reaction: Stop the reaction by adding 2 M sulfuric acid.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance values against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of ADC that gives half-maximal binding.

ADC Internalization Assay (Flow Cytometry)

Flow cytometry is a powerful technique to quantify the internalization of an ADC into target cells.

Caption: Workflow for Flow Cytometry-based Internalization Assay.

Protocol:

-

Cell Preparation: Harvest and resuspend target cells in a suitable binding buffer.

-

ADC Binding: Incubate the cells with a fluorescently labeled ADC (e.g., Alexa Fluor 488-conjugated) on ice for 30-60 minutes to allow binding to the cell surface without internalization.

-

Induce Internalization: To initiate internalization, transfer the cells to a 37°C incubator for various time points (e.g., 15 minutes, 1 hour, 4 hours).

-

Stop Internalization: Stop the internalization process by placing the cells back on ice and washing with ice-cold PBS.

-

Remove Surface-Bound ADC: To distinguish between surface-bound and internalized ADC, an acid wash step can be included. Wash the cells with a low pH buffer (e.g., serum-free medium with 0.2% BSA, pH 3.5) to strip off non-internalized, surface-bound ADC.

-

Cell Harvesting and Staining: Detach the cells if necessary, harvest by centrifugation, and resuspend in FACS buffer (e.g., PBS with 1% BSA).

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of internalized ADC.

Visualization of Internalization and Subcellular Localization (Confocal Microscopy)

Confocal microscopy allows for the visualization of ADC internalization and its trafficking to specific subcellular compartments, such as lysosomes.

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

ADC Incubation: Incubate the cells with the ADC (which can be fluorescently labeled) for 30 minutes on ice to allow surface binding.

-

Internalization: Wash the cells and incubate at 37°C for the desired time period (e.g., 16 hours) to allow for internalization and trafficking.

-

Co-staining: To visualize lysosomes, incubate the cells with a lysosomal marker, such as an anti-LAMP1 antibody, followed by a secondary antibody with a different fluorophore.

-

Nuclear Staining: Stain the cell nuclei with a fluorescent dye like DAPI.

-

Imaging: Acquire fluorescence images using a confocal microscope. Co-localization of the ADC signal with the lysosomal marker will indicate successful trafficking to the lysosome.

Conclusion

The successful development of this compound and other MMAE-based ADCs relies on a thorough understanding of their target binding and internalization properties. The experimental protocols and data presented in this guide provide a framework for researchers to quantitatively and qualitatively assess these critical parameters. By employing a combination of techniques such as ELISA, flow cytometry, and confocal microscopy, drug development professionals can effectively characterize and optimize ADC candidates for enhanced therapeutic efficacy.

References

- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 2. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. The cytotoxic conjugate of highly internalizing tetravalent antibody for targeting FGFR1-overproducing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of Pyridyl Disulfide Linkers in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridyl disulfide linkers represent a critical class of chemically cleavable linkers in the design and development of antibody-drug conjugates (ADCs). Their unique mechanism of action, which balances stability in systemic circulation with efficient cleavage in the intracellular environment, has made them a valuable tool in the targeted delivery of cytotoxic payloads to cancer cells. This technical guide provides an in-depth review of pyridyl disulfide linkers, covering their stability, cleavage mechanisms, synthesis, and characterization, as well as the signaling pathways induced by the payloads they deliver.

Core Principles of Pyridyl Disulfide Linkers in ADCs

Pyridyl disulfide linkers are designed to exploit the significant difference in redox potential between the extracellular environment and the intracellular milieu.[1] The disulfide bond within these linkers remains largely intact in the bloodstream, where the concentration of reducing agents is low.[2][3] However, upon internalization of the ADC into a target cell, the much higher concentration of intracellular reducing agents, primarily glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload.[4][5]

The stability of the pyridyl disulfide bond can be modulated to fine-tune the release characteristics of the ADC. A key factor influencing stability is steric hindrance around the disulfide bond. The introduction of methyl groups adjacent to the disulfide bond, for instance, can significantly increase the linker's half-life in circulation, thereby reducing premature drug release and off-target toxicity.

Quantitative Data on the Stability and Cleavage of Pyridyl Disulfide Linkers

The stability of pyridyl disulfide linkers is a crucial parameter that dictates the therapeutic window of an ADC. Premature cleavage can lead to systemic toxicity, while inefficient cleavage at the target site can diminish efficacy. The following table summarizes available quantitative data on the stability of representative pyridyl disulfide linkers. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

| Linker Type | Linker Example | ADC Construct | Plasma Source | Stability Metric | Value |

| Pyridyl Disulfide | SPDB | Maytansinoid (DM4) Conjugate | Human | Half-life (t½) | ~9 days |

| Hindered Disulfide | N/A | PBD Conjugate | Mouse | Average DAR | Minimal loss over time |

Note: The stability of disulfide linkers can be influenced by the conjugation site on the antibody.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common pyridyl disulfide linker, its conjugation to a monoclonal antibody, and the characterization of the resulting ADC.

Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

This protocol describes the synthesis of SPDP, a widely used heterobifunctional crosslinker.

Materials:

-

3-mercaptopropionic acid

-

2,2'-dipyridyl disulfide

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 3-(2-pyridyldithio)propionic acid:

-

Dissolve 2,2'-dipyridyl disulfide in ethanol.

-

Add a solution of 3-mercaptopropionic acid in ethanol containing a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3-(2-pyridyldithio)propionic acid.

-

-

Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP):

-

Dissolve 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide in dichloromethane dropwise.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethyl acetate/hexane to obtain pure SPDP.

-

Conjugation of SPDP to a Monoclonal Antibody

This protocol outlines the conjugation of a payload to a monoclonal antibody (mAb) using the SPDP linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

-

SPDP dissolved in an organic solvent (e.g., DMSO or DMF)

-

Thiol-containing payload

-

Reducing agent (e.g., Dithiothreitol, DTT)

-

Desalting columns

-

Reaction buffers (e.g., PBS with EDTA)

Procedure:

-

Modification of the Antibody with SPDP:

-

Prepare a 20 mM solution of SPDP in DMSO or DMF immediately before use.

-

Add a calculated amount of the SPDP solution to the mAb solution (typically a 5- to 20-fold molar excess of SPDP to mAb).

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Remove excess, unreacted SPDP using a desalting column equilibrated with PBS-EDTA.

-

-

Preparation of the Thiolated Payload (if not already in thiol form):

-

If the payload has a disulfide bond, it needs to be reduced to generate a free thiol group. This can be achieved by treating the payload with a reducing agent like DTT.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation of the Thiolated Payload to the SPDP-modified Antibody:

-

Mix the SPDP-modified antibody with the thiolated payload.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography.

-

Characterization of the Antibody-Drug Conjugate

3.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC-HPLC is a standard method for determining the DAR and assessing the heterogeneity of an ADC.

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

-

Monitor the elution profile at 280 nm.

-

The peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity (and thus increasing DAR).

-

Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = (Σ (Peak Area of DARn * n)) / (Σ Peak Area of all DAR species) where 'n' is the number of drugs conjugated to the antibody for a given peak.

3.3.2. Mass Spectrometry (MS) for ADC Characterization

Mass spectrometry is a powerful tool for confirming the identity and determining the molecular weight of the ADC and its subunits.

Procedure (Intact Mass Analysis):

-

Desalt the ADC sample using a suitable method (e.g., reversed-phase chromatography).

-

Infuse the desalted sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectrum under denaturing or native conditions.

-

Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact ADC species.

-

The mass difference between the unconjugated antibody and the different ADC species will correspond to the mass of the conjugated linker-payload, allowing for confirmation of successful conjugation and determination of the DAR.

Signaling Pathways and Experimental Workflows

The cytotoxic payloads delivered by pyridyl disulfide linkers, such as maytansinoids (DM1, DM4) and auristatins (MMAE, MMAF), primarily function by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Mechanism of Action of Tubulin Inhibitors

Caption: General mechanism of action for ADCs with tubulin-inhibiting payloads.

Auristatin-Induced Apoptotic Signaling Pathway

Auristatins, upon release, can trigger apoptosis through multiple pathways, including the activation of ER stress responses.

Caption: Simplified signaling cascade of auristatin-induced apoptosis.

Experimental Workflow for ADC Development and Evaluation

The development and evaluation of an ADC involves a series of well-defined experimental steps.

Caption: A typical experimental workflow for the development of an ADC.

Conclusion

Pyridyl disulfide linkers are a cornerstone of modern ADC design, offering a balance of stability and controlled payload release. Understanding the factors that influence their stability, mastering the protocols for their synthesis and conjugation, and thoroughly characterizing the resulting ADCs are essential for the successful development of these targeted therapeutics. The ability of the released payloads to induce potent cell death mechanisms, such as the inhibition of tubulin polymerization and subsequent apoptosis, underscores the therapeutic potential of ADCs employing pyridyl disulfide linkers in the fight against cancer. As research continues, further refinements in linker design and a deeper understanding of the intricate cellular responses to ADCs will undoubtedly lead to the development of even more effective and safer cancer therapies.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes: Protocol for Cysteine-Based Conjugation of PDS-MMAE to a Monoclonal Antibody

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent.[1][2] This protocol details the methodology for conjugating a pyridyl disulfide (PDS)-activated Monomethyl Auristatin E (MMAE) drug-linker (PDS-MMAE) to a monoclonal antibody. The conjugation strategy relies on the chemical reduction of the antibody's native interchain disulfide bonds to generate reactive thiol (sulfhydryl) groups.[3] These thiols then react with the PDS group on the drug-linker to form a stable disulfide bond, covalently attaching the cytotoxic payload to the antibody.[3]